molecular formula C19H16ClFN2O4 B4977149 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide

Cat. No. B4977149
M. Wt: 390.8 g/mol
InChI Key: SNTJRDQDNCJGAD-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide, also known as LMK-235, is a chemical compound that has been developed for its potential use in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration. Specifically, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has also been found to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), an enzyme that is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the proliferation and migration of cancer cells. In addition, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been found to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. In addition, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are many potential future directions for the study of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide. Another area of research could be the development of more water-soluble derivatives of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide to improve its bioavailability. Additionally, future research could focus on the specific molecular targets of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide and how it interacts with these targets to produce its biological effects. Finally, there is potential for the development of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide involves the reaction of 2-chloro-4-methoxyphenol with 3-fluorobenzylamine to form an intermediate, which is then reacted with isoxazole-5-carboxylic acid to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide.

Scientific Research Applications

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in scientific research. It has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have antitumor effects, which make it a potential candidate for the treatment of cancer. In addition, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-25-14-5-6-18(16(20)8-14)26-11-15-9-17(23-27-15)19(24)22-10-12-3-2-4-13(21)7-12/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTJRDQDNCJGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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